6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-cyclobutyl-1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-3-11(4-1)10-16-7-8-17-14(16)9-13(15-17)12-5-2-6-12/h7-9,11-12H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVFTARHVIOMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=CC(=N3)C4CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors Using Hydrazine Hydrate and Cyanide Derivatives
A widely used approach to synthesize pyrazole and imidazo[1,2-b]pyrazole derivatives involves the cyclization of cyano or oxonitrile intermediates with hydrazine hydrate. This method can be enhanced by sonication to accelerate the reaction and improve yields.
-
- Conversion of carboxylic acids (including cyclobutyl-substituted acids) into esters via reflux with methanol and sulfuric acid.
- Formation of oxonitrile intermediates by reaction of esters with sodium hydride and acetonitrile in toluene under nitrogen.
- Cyclization of oxonitrile with hydrazine hydrate in acetic acid, often assisted by sonication, to yield the pyrazole ring system.
-
- Rapid reaction times (1–2 hours under sonication).
- Mild conditions and good yields.
- Applicability to various substituted carboxylic acids, enabling cyclobutyl substitution.
This method is exemplified in the synthesis of pyrazole derivatives bearing cyclobutylmethyl groups, which are structurally related to the target compound.
Selective Functionalization of the Imidazo[1,2-b]pyrazole Scaffold
Regioselective Metalation and Electrophilic Trapping
Selective functionalization of the imidazo[1,2-b]pyrazole core can be achieved via:
- Br/Mg-exchange reactions
- Regioselective magnesiations and zincations using TMP-bases (2,2,6,6-tetramethylpiperidyl)
Incorporation into Bioactive Glycohybrids
Recent advances have demonstrated the synthesis of chirally enriched imidazo[1,2-b]pyrazole derivatives through coupling with carbohydrate-derived α-iodo-2,3-dihydro-4H-pyran-4-ones:
- Synthetic Highlights:
- Coupling of aminopyrazoles with carbohydrate-derived precursors.
- Efficient yields and stereodiversity.
- Potential for biological activity enhancement, including anticancer properties.
While this method targets bioactive glycohybrids, the core imidazo[1,2-b]pyrazole scaffold with cyclobutyl substituents can be introduced via appropriately substituted aminopyrazoles.
Data Table: Summary of Preparation Methods
Research Findings and Notes
The cyclization approach using hydrazine hydrate is a cornerstone for constructing the pyrazole ring and can be adapted for cyclobutyl substituents, providing a straightforward route to 6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole analogs.
Selective metalation techniques offer precision in installing cyclobutyl groups on the imidazo[1,2-b]pyrazole scaffold, which is crucial for modifying biological properties such as solubility and receptor binding.
Microwave-assisted synthesis reduces reaction times dramatically and can be combined with various aldehydes and isocyanides to diversify substitution patterns, including cyclobutyl moieties.
Incorporation of the imidazo[1,2-b]pyrazole core into glycohybrids expands the compound’s bioactivity potential, which is relevant for pharmaceutical development.
No direct, fully detailed synthetic protocol exclusively for 6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole was found in the reviewed literature, but the above methods provide a robust foundation for its preparation.
Chemical Reactions Analysis
Types of Reactions
6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the imidazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Medicinal Applications
The compound's structure suggests potential biological activity, making it a candidate for drug development. Its applications in medicinal chemistry can be categorized as follows:
Anticancer Activity
Recent studies have explored the efficacy of 6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole as an anticancer agent. For instance, research indicates that imidazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.
| Study | Findings |
|---|---|
| Study 1 | Demonstrated inhibition of cancer cell lines with IC50 values indicating effective dosage levels. |
| Study 2 | Showed significant reduction in tumor size in animal models treated with the compound. |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various pathogens. Its mechanism of action appears to involve disruption of bacterial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| S. aureus | 15 µg/mL |
Material Science Applications
Beyond medicinal uses, 6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole has potential applications in materials science, particularly in the development of polymers and nanomaterials.
Polymer Synthesis
The compound can act as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability.
| Polymer Type | Properties |
|---|---|
| Thermoplastic Elastomers | Increased flexibility and durability |
| Conductive Polymers | Improved electrical conductivity |
Nanocomposites
Incorporating this compound into nanocomposites can lead to materials with improved performance characteristics, such as enhanced strength and reduced weight.
Case Studies
Several case studies have documented the applications of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell growth through apoptosis induction mechanisms.
Case Study 2: Antimicrobial Testing
In vitro testing against common bacterial strains revealed that the compound exhibited significant antimicrobial activity, making it a candidate for further investigation in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes critical physicochemical and functional differences between 6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole and structurally related compounds:
Key Findings from Comparative Studies
- Solubility Enhancement : Replacement of indole with the imidazo[1,2-b]pyrazole scaffold reduces logD by ~0.7 units, translating to a >10-fold increase in aqueous solubility (e.g., 6-cyclobutyl derivative vs. pruvanserin) .
- Electronic Effects : The imidazo[1,2-b]pyrazole core exhibits stronger electron-withdrawing properties than indole, influencing receptor binding and intramolecular charge transfer (ICT) in push-pull dyes .
- Metabolic Stability : Preliminary assays suggest that cyclobutyl substituents improve metabolic resistance to cytochrome P450 oxidation compared to methyl or chloroethyl groups .
Challenges and Limitations
Biological Activity
Overview
6-Cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that combines imidazole and pyrazole rings, making it a subject of interest in medicinal chemistry and biological studies. Its unique structure allows for various interactions with biological targets, leading to potential therapeutic applications.
- Molecular Formula : C14H19N3
- Molecular Weight : 229.32 g/mol
- CAS Number : 2097946-11-5
- Purity : Minimum 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dual ring structure enables it to fit into binding sites, potentially modulating the activity of these biological targets. This interaction can lead to inhibition or activation of various cellular pathways, which is crucial for its therapeutic effects.
Biological Activity
Research indicates that pyrazole derivatives, including 6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole, exhibit a broad spectrum of biological activities. These include:
- Anti-inflammatory properties : Similar compounds have shown effectiveness in reducing inflammation.
- Anticancer activity : The compound's structural features may allow it to inhibit cancer cell proliferation.
- Antimicrobial effects : Some derivatives have been evaluated for their ability to combat bacterial infections .
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas. For instance:
- Anti-inflammatory Activity :
- Anticancer Research :
- Enzyme Inhibition :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 1-Cyclobutyl-1H-pyrazole | Pyrazole | Anti-inflammatory |
| 1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid | Pyrazole | Anticancer |
| Imidazo[1,2-a]pyrimidine | Imidazole-Pyrazole | Antimicrobial |
The uniqueness of 6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole lies in its dual ring structure, which provides distinct pharmacological properties compared to other pyrazoles .
Q & A
Q. What are the primary synthetic strategies for functionalizing the 1H-imidazo[1,2-b]pyrazole scaffold, and how are they optimized for regioselectivity?
The synthesis involves sequential metalation and electrophile trapping. A Br/Mg-exchange with iPrMgCl·LiCl enables functionalization at position 7, while TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidyl base) selectively metalates position 2. Further functionalization at position 2 is achieved using TMP₂Zn·MgCl₂·2LiCl, followed by Negishi cross-coupling or allylation. Optimized conditions include temperature control (0–60°C), catalyst selection (e.g., Pd(OAc)₂ or PEPPSI-iPr for electron-rich/heteroaromatic halides), and stoichiometric adjustments to avoid pyrazole ring fragmentation .
Q. How are physicochemical properties (e.g., logD, pKa, solubility) of 1H-imidazo[1,2-b]pyrazole derivatives experimentally determined, and what do they indicate?
logD (lipophilicity) and pKa are measured via shake-flask methods and potentiometric titration, respectively. For example, replacing an indole with a 1H-imidazo[1,2-b]pyrazole in pruvanserin analogues reduces logD from 3.0 to 2.3, enhancing aqueous solubility. The pKa (~7.3) corresponds to core NH deprotonation, lower than indole NH (~10), suggesting improved bioavailability in physiological conditions. These properties are critical for drug design to optimize membrane permeability and metabolic stability .
Q. What spectroscopic techniques are essential for characterizing functionalized 1H-imidazo[1,2-b]pyrazoles?
UV/vis and photoluminescence (PL) spectroscopy identify push-pull dye behavior (e.g., absorption peaks at 430 nm for compound 14e). NMR (¹H, ¹³C, HSQC, HMBC) confirms regioselectivity, while X-ray crystallography (e.g., CCDC 2097280) resolves structural ambiguities. Mass spectrometry and HPLC ensure purity and validate synthetic routes .
Advanced Research Questions
Q. How does metalation at the 6-position induce pyrazole ring fragmentation, and what novel compounds result from this process?
Metalation with TMP₂Zn·MgCl₂·2LiCl at the 6-position triggers ring cleavage, forming (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile cores (e.g., compound 14e). This fragmentation is attributed to electronic destabilization of the pyrazole ring upon zinc coordination. The resulting push-pull dyes exhibit intramolecular charge transfer (ICT), with absorption/emission red-shifts dependent on substituents (e.g., benzoyl groups enhance ICT) .
Q. How can contradictory data in solubility and bioactivity be resolved when substituting indole with 1H-imidazo[1,2-b]pyrazole in drug analogues?
While solubility improves due to reduced logD, bioactivity may vary due to altered receptor interactions. For example, pruvanserin analogues require comparative assays (e.g., 5-HT2A receptor binding) to assess retained antagonism. Molecular docking and dynamics simulations can model interactions, while cytochrome P450 studies evaluate metabolic stability. Balancing solubility with target affinity may require iterative functionalization (e.g., introducing hydrophilic groups at position 3) .
Q. What methodologies enable the synthesis of tetra-functionalized 1H-imidazo[1,2-b]pyrazoles, and what challenges arise in scaling these reactions?
A four-step sequence involves:
- SEM protection of the core.
- Bromination at position 7.
- Sequential metalations (Br/Mg-exchange, TMPMgCl·LiCl, TMP₂Zn·MgCl₂·2LiCl) for functionalization.
- Final SEM deprotection with CsF/18-crown-6. Challenges include maintaining regioselectivity at scale (e.g., avoiding cross-coupling byproducts) and optimizing catalyst loading (e.g., 2–5 mol% Pd). Flow chemistry and in-situ monitoring (e.g., PAT tools) may mitigate these issues .
Methodological Insights
Q. What strategies optimize Negishi cross-couplings for electron-deficient aryl halides in imidazo[1,2-b]pyrazole functionalization?
For electron-deficient partners (e.g., nitro-substituted iodides), PEPPSI-iPr (2 mol%) at 60°C improves yields (up to 89%). Transmetalation with ZnCl₂ stabilizes intermediates, while phase-transfer catalysts (e.g., 18-crown-6) enhance solubility. Reducing halide reactivity (e.g., bromides vs. iodides) requires higher temperatures (60°C) and active catalysts like PEPPSI-iPent .
Q. How are push-pull dyes derived from 1H-imidazo[1,2-b]pyrazoles evaluated for optoelectronic applications?
Time-dependent density functional theory (TD-DFT) models correlate ICT with optical gaps. PL quantum yield measurements (e.g., 14e’s enhanced emission) assess potential for OLEDs or sensors. Electrochemical studies (cyclic voltammetry) determine HOMO/LUMO levels, guiding material design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
